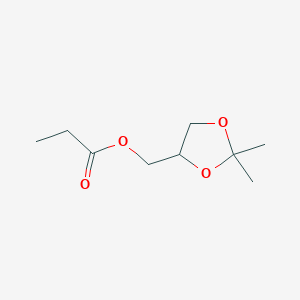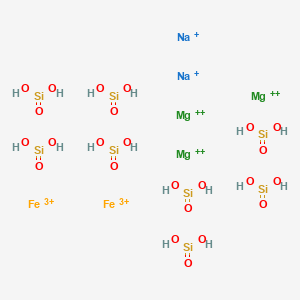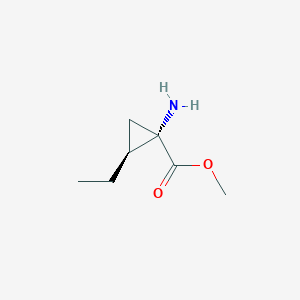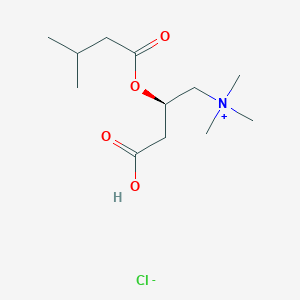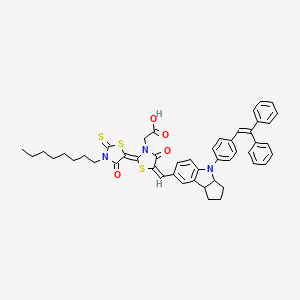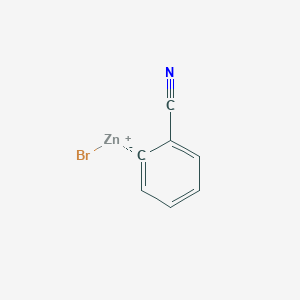
2-Cyanophenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanophenylzinc bromide is a reactant used in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .
Synthesis Analysis
The synthesis of 2-Cyanophenylzinc bromide can be achieved from 2-Bromobenzonitrile and ZINC . A study has shown that it can be used in the Ni-catalyzed reaction of allylsulfonylamide, which contains a N-(acyloxy)phthalimide group, with alkylzinc bromide .Molecular Structure Analysis
The molecular formula of 2-Cyanophenylzinc bromide is C7H4BrNZn . Its molecular weight is 247.4 g/mol . The InChIKey is RMKGSYMTOCNGNW-UHFFFAOYSA-M .Chemical Reactions Analysis
2-Cyanophenylzinc bromide can be used as a reactant in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .Physical And Chemical Properties Analysis
2-Cyanophenylzinc bromide has a density of 0.979 g/mL at 25 °C . Its molecular weight is 247.4 g/mol . The exact mass and monoisotopic mass are 244.88185 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Cyanophenylzinc bromide is used in organic synthesis . It’s a reagent used to introduce the 2-cyanophenyl group into a molecule . This compound is often used in reactions involving carbon-nitrogen bond formation .
Formation of Pyrrolidines
In a research article, 2-Cyanophenylzinc bromide was used in a Nickel-Catalyzed Cascade Cyclization-Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines . The reaction provides two C-C bonds in a single operation and takes place with both alkylzinc and arylzinc bromides as nucleophiles .
Use in Redox Reactions
The same research article also mentioned that 2-Cyanophenylzinc bromide can be used in redox reactions . These reactions involve a radical mechanism initiated by Ni(I) catalytically active species formed upon reduction of the Ni(II) precatalyst with the organometallic reagent .
Commercial Availability
2-Cyanophenylzinc bromide is commercially available and can be purchased from various chemical suppliers . This makes it a convenient reagent for use in various research applications.
Safety and Hazards
2-Cyanophenylzinc bromide is classified as a dangerous good. It is highly flammable and in contact with water releases flammable gas. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
Relevant Papers Several papers have been published on 2-Cyanophenylzinc bromide. For instance, a paper titled “Nickel‐Catalyzed Cascade Cyclization‐Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines” discusses its use in Ni-catalyzed reactions . Another paper titled “Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput” discusses its organic solvent-free preparation .
Propiedades
IUPAC Name |
benzonitrile;bromozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGSYMTOCNGNW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


